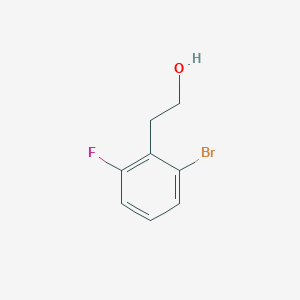
2-(2-Bromo-6-fluorophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-fluorophenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-bromo-6-fluorobenzaldehyde with ethylene glycol in the presence of a base such as potassium hydroxide. The reaction is typically carried out in a solvent like N,N-dimethylacetamide at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-6-fluorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(2-Bromo-6-fluorophenyl)ethanal or 2-(2-Bromo-6-fluorophenyl)ethanoic acid.
Reduction: 2-(2-Bromo-6-fluorophenyl)ethane.
Substitution: 2-(2-Azido-6-fluorophenyl)ethan-1-ol or 2-(2-Cyano-6-fluorophenyl)ethan-1-ol.
Aplicaciones Científicas De Investigación
2-(2-Bromo-6-fluorophenyl)ethan-1-ol is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-6-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The bromine and fluorine atoms in the compound can participate in halogen bonding, which can influence its binding affinity to target proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Bromo-5-fluorophenyl)ethan-1-ol
- 2-(3-Bromo-2-fluorophenyl)ethan-1-ol
- 2-(2-Bromo-6-nitrophenyl)ethan-1-ol
Uniqueness
2-(2-Bromo-6-fluorophenyl)ethan-1-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of halogens can significantly influence the compound’s reactivity and binding properties, making it a valuable intermediate in the synthesis of various organic molecules .
Propiedades
Fórmula molecular |
C8H8BrFO |
|---|---|
Peso molecular |
219.05 g/mol |
Nombre IUPAC |
2-(2-bromo-6-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrFO/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5H2 |
Clave InChI |
DZIAYQUNXYWRHS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)CCO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[[4-(Ethoxyiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic Acid Ethyl Ester Hydrochloride](/img/structure/B13437851.png)
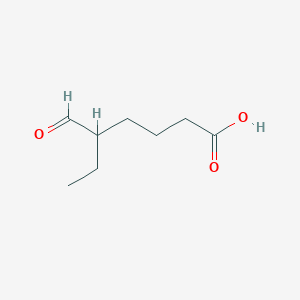
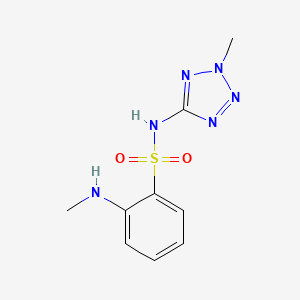

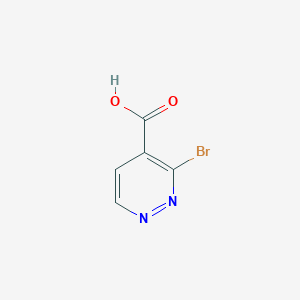
![[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid](/img/structure/B13437886.png)
![rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline](/img/structure/B13437889.png)
palladium(II)](/img/structure/B13437892.png)
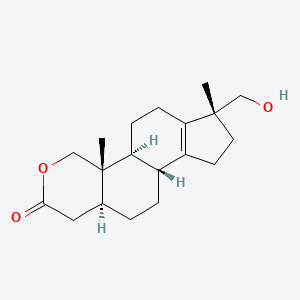
![1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13437904.png)

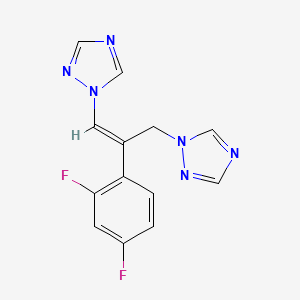
![2,6-Dideoxy-3,4-bis-O-[(1,1-dimethylethyl)diphenylsilyl]-D-ribo-hexose](/img/structure/B13437923.png)
![[(2R,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutyl] acetate](/img/structure/B13437931.png)
